N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introducing the morpholino and o-tolyl groups through nucleophilic substitution.
Acylation: The final step involves acylation to attach the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide: may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its biological activity.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
- N-(6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
Uniqueness
The uniqueness of N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-4-20-10-7-9-19(3)24(20)26-23(30)17-29-16-22(21-11-6-5-8-18(21)2)25(27-29)28-12-14-31-15-13-28/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNOJEIGUFMQMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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